N,N'-Carbonylbis(acetamide)
Description
Significance within Organic Synthesis and Reagent Chemistry
The primary significance of N,N'-Carbonylbis(acetamide) in organic synthesis lies in its potential as a versatile building block. ontosight.ai Its synthesis is typically achieved through the reaction of acetamide (B32628) with phosgene (B1210022) or, more safely, with phosgene equivalents like N,N'-carbonyldiimidazole (CDI). ontosight.ainih.gov CDI is a well-established coupling reagent in organic synthesis, valued for its ability to facilitate the formation of amides, carbamates, and ureas under mild conditions, with the side products, carbon dioxide and imidazole (B134444), being relatively innocuous. nih.govwikipedia.org
The structural similarity of N,N'-Carbonylbis(acetamide) to these reactive intermediates suggests its utility in similar transformations. The diacylurea structure contains two electrophilic carbonyl centers and labile N-acyl groups, making it a potential acylating agent. Reagents with similar structures, such as 2-acyl-4,5-dichloropyridazin-3-ones, have been shown to be effective and chemoselective N-acylating reagents for amines under neutral conditions. organic-chemistry.org This suggests that N,N'-Carbonylbis(acetamide) could serve as a donor of acetyl groups in various chemical reactions. It has been explored as a precursor for preparing heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals. ontosight.ai Furthermore, its structure makes it a candidate for investigations into the synthesis of novel polymers and materials. ontosight.ai
Contextualization in Contemporary Amide Chemistry Research
Amide bond formation is one of the most fundamental and frequently used reactions in organic and medicinal chemistry. enscm.fr The amide functional group is a cornerstone of countless biologically active molecules, including peptides, proteins, and a vast number of pharmaceutical drugs. enscm.frresearchgate.net Consequently, the development of efficient, atom-economical, and environmentally benign methods for amide synthesis is a major focus of contemporary chemical research. enscm.fr
Traditionally, amide synthesis often relies on coupling reagents that can generate significant waste. researchgate.net Research within green chemistry actively seeks alternatives. enscm.fr N,N'-Carbonylbis(acetamide) and related diacylureas fit into this research landscape as potential reagents that could offer alternative reactivity or selectivity in acylation reactions. The study of such compounds contributes to the broader understanding of acyl transfer reactions, which are central to developing new synthetic methodologies. The reactivity of N,N'-Carbonylbis(acetamide) can be compared to that of other acylating agents, such as acid anhydrides or N-acylsulfonamides, to evaluate its efficiency, selectivity, and substrate scope. organic-chemistry.orgresearchgate.net
Evolution of Research Perspectives on Carbonylbis(acetamide) Analogues
Research into analogues of N,N'-Carbonylbis(acetamide), particularly other N,N'-disubstituted ureas, demonstrates the evolution from simple structures to highly functionalized molecules designed for specific applications. By modifying the substituents on the nitrogen atoms of the urea (B33335) core, chemists can tune the molecule's physical, chemical, and biological properties. ontosight.ai
For instance, the synthesis of N,N'-bis(3-dimethylaminopropyl)urea, a fine chemical used as a foaming agent in the production of polyurethane plastics, highlights the industrial application of such analogues. google.com The synthesis of this compound often involves the use of phosgene equivalents like bis(trichloromethyl) carbonate (triphosgene), which, while being a safer crystalline solid compared to gaseous phosgene, still requires careful handling. nih.govgoogle.com
Other research has explored urea derivatives with complex substituents for applications in medicinal chemistry, where they are investigated for a wide range of biological activities, including anti-inflammatory and anticancer properties. ontosight.ai The introduction of nitro groups, as in N,N'-dinitrourea, dramatically alters the compound's properties, leading to its study as an energetic material. researchgate.net This diversification illustrates a key principle in chemical research: a core chemical scaffold, like that of carbonylbis(acetamide), can serve as a starting point for the development of a wide array of compounds with tailored functions, from industrial reagents to advanced materials and potential therapeutics.
Structure
3D Structure
Properties
CAS No. |
638-20-0 |
|---|---|
Molecular Formula |
C5H8N2O3 |
Molecular Weight |
144.13 g/mol |
IUPAC Name |
N-(acetylcarbamoyl)acetamide |
InChI |
InChI=1S/C5H8N2O3/c1-3(8)6-5(10)7-4(2)9/h1-2H3,(H2,6,7,8,9,10) |
InChI Key |
UJQLDFMZDSDZEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=O)NC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for N,n Carbonylbis Acetamide and Analogues
Classical and Established Synthetic Routes
The foundational methods for synthesizing N,N'-Carbonylbis(acetamide) rely on the reaction of an amide with a carbonyl-donating reagent. These established routes are well-documented and form the basis for more advanced synthetic designs.
The primary and most direct classical synthesis involves the reaction of acetamide (B32628) with phosgene (B1210022) (COCl₂). ontosight.ai Phosgene acts as a highly reactive electrophile, reacting with two equivalents of acetamide to form the central urea (B33335) linkage. This method, while effective, is hampered by the extreme toxicity of gaseous phosgene, necessitating specialized equipment and stringent safety protocols for its handling. vulcanchem.comvandemark.com
To circumvent the hazards associated with phosgene, several liquid or solid phosgene equivalents have been developed and are now commonly used. These reagents are easier and safer to handle while performing the same chemical transformation. The most common equivalents are diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate). wikipedia.orglidsen.com Diphosgene is a liquid, while triphosgene is a stable crystalline solid, which makes it particularly convenient for laboratory use. wikipedia.orglidsen.com Triphosgene, for instance, is used in a 1:3 stoichiometric ratio, where one molecule of triphosgene is equivalent to three molecules of phosgene. It is often employed in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. lidsen.com These equivalents have been successfully used in the synthesis of various ureas and heterocyclic compounds, demonstrating their versatility as direct replacements for phosgene. asianpubs.orgnih.govgoogle.com
| Compound | Formula | State at STP | Molar Mass (g/mol) | Key Advantage | Key Disadvantage |
|---|---|---|---|---|---|
| Phosgene | COCl₂ | Gas | 98.92 | High reactivity | Extremely toxic gas, difficult to handle vulcanchem.com |
| Diphosgene | ClCO₂CCl₃ | Liquid | 197.82 | Liquid, easier to handle than phosgene wikipedia.org | Highly toxic, hydrolyzes to release HCl wikipedia.org |
| Triphosgene | (Cl₃CO)₂CO | Solid | 296.75 | Stable solid, safer to handle and store lidsen.com | More expensive, requires activation (heat or catalyst) |
An alternative and significantly milder route to N,N'-Carbonylbis(acetamide) involves the use of N,N'-Carbonyldiimidazole (CDI). ontosight.aivulcanchem.com CDI is a solid, non-volatile reagent that acts as an efficient carbonyl group transfer agent. wikipedia.orglookchem.com The synthesis is typically carried out by reacting acetamide with CDI in an anhydrous solvent like tetrahydrofuran (B95107) (THF). vulcanchem.com
The reaction proceeds via the activation of the carbonyl group in CDI by the nucleophilic attack of acetamide. An imidazole (B134444) group is subsequently displaced, and a second acetamide molecule reacts to form the final N,N'-Carbonylbis(acetamide) product. wikipedia.org This method is advantageous because the reaction conditions are mild, and the byproducts, carbon dioxide and imidazole, are innocuous and easily removed. wikipedia.org The high selectivity and minimal byproduct formation make CDI a preferred reagent, especially in the synthesis of complex molecules and pharmaceutical intermediates. lookchem.com
Phosgenation and Phosgene-Equivalent Reactions with Acetamide
Development of Modified and Optimized Synthetic Pathways
Research has focused on optimizing the synthesis of diacylureas to improve yields, reduce reaction times, and understand the underlying reaction processes for better control.
Understanding the reaction mechanism is crucial for optimizing synthetic protocols. The synthesis of diacylureas, such as N,N'-Carbonylbis(acetamide), from amides and phosgene or its equivalents is believed to proceed through a key intermediate: an acyl isocyanate. sorbonne-universite.fr
In this proposed pathway, the primary amide first reacts with a reagent like oxalyl chloride (a phosgene surrogate in this context) to form an acyl isocyanate. sorbonne-universite.fr This highly reactive intermediate is not isolated but is immediately trapped by another molecule of the primary amide present in the reaction mixture. The nucleophilic nitrogen of the second amide molecule attacks the carbonyl carbon of the isocyanate group, leading to the formation of the symmetrical diacylurea. sorbonne-universite.fr Similar mechanisms are proposed for reactions involving phosgene, where an N-acylcarbamoyl chloride intermediate might be formed, which then reacts with a second amide. acs.org
Catalysis offers a powerful tool for improving the efficiency of chemical syntheses. For the production of acetamide derivatives and related compounds, various catalytic systems have been explored. Heterogeneous catalysts, such as sulphate-modified multiwalled carbon nanotubes (S-MWCNT) and mesoporous carbon (S-MC), have been investigated for the synthesis of acetamide derivatives from aromatic acids and amines. nih.gov The activity of these catalysts is often linked to their surface acidity, which facilitates the reaction. nih.gov
In the context of carbonylation reactions, which are central to urea formation, palladium-based catalysts have shown significant promise. For instance, a [PdCl₂(dppb)] complex has been used for the reductive carbonylation of nitrobenzene (B124822) to produce N-(4-hydroxyphenyl)acetamide, demonstrating the potential of transition metal catalysis in forming amide bonds under specific conditions. mdpi.com More recently, a reusable activated carbon-supported nickel (Ni/C) catalyst was developed for the amidation of aldehydes, with mechanistic studies indicating that the catalyst activates both the carbonyl group and the N-H bond of the amine. nih.gov While not applied directly to N,N'-Carbonylbis(acetamide) synthesis from acetamide, these catalytic strategies represent the forefront of efforts to make amide and urea bond formation more efficient and selective.
| Catalyst System | Reaction Type | Key Findings | Reference |
|---|---|---|---|
| Sulphate-Modified Mesoporous Carbon (S-MC) | Amidation (Aromatic Acids + Amines) | Good catalytic activity attributed to high surface acidity. | nih.gov |
| [PdCl₂(dppb)] | Reductive Carbonylation | Selectively produced N-(4-hydroxyphenyl)acetamide in one pot. | mdpi.com |
| Nickel on Activated Carbon (Ni/C) | Amidation (Aldehydes + Amines) | Reusable heterogeneous catalyst; activates both C=O and N-H bonds. | nih.gov |
Mechanistic Studies of Reaction Pathways in Synthesis
Emerging and Sustainable Synthesis Approaches
Modern synthetic chemistry places a strong emphasis on "green" and sustainable practices. This involves using renewable starting materials, avoiding hazardous reagents, and minimizing waste.
A significant breakthrough in sustainable chemistry is the direct electrochemical synthesis of acetamide from carbon dioxide (CO₂) and nitrogen (N₂). nih.gov Using a single-atom alloy catalyst (e.g., W/Cu(111)), this method achieves both C-C and C-N bond formation in one process. The reaction pathway involves the reduction of CO₂ to a ketene (B1206846) intermediate, which then couples with reduced nitrogen to form acetamide. nih.gov This approach represents a paradigm shift, utilizing abundant gases as feedstocks for value-added chemicals.
Other green approaches focus on eliminating the need for catalysts and solvents altogether. The synthesis of acetanilides has been demonstrated using only acetic anhydride (B1165640) and an aromatic amine, without any external heating or additives, resulting in good yields and simple purification. researchgate.net The development of acceptorless dehydrogenative coupling (ADC) strategies, which use alcohols as starting materials and produce only water and hydrogen as byproducts, is another promising avenue for the sustainable synthesis of N-heterocycles and other nitrogen-containing compounds. rsc.org These emerging methodologies pave the way for more environmentally benign manufacturing of N,N'-Carbonylbis(acetamide) and its analogues in the future.
Solvent-Free and Environmentally Benign Methodologies
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. longdom.orgcarloerbareagents.com Solvent-free reactions, in particular, are a significant step towards this goal, as they minimize waste and can lead to improved reaction kinetics. rsc.org Methodologies such as microwave-assisted synthesis and mechanochemistry (ball milling) are at the forefront of these efforts. rsc.orgoatext.comresearchgate.net
While specific research detailing a solvent-free synthesis of N,N'-Carbonylbis(acetamide) is not extensively documented in publicly available literature, general methods for the synthesis of amides and related compounds under these conditions provide a strong basis for potential synthetic pathways. For instance, the condensation of a carboxylic acid and urea or an amine is a common route to amide formation. A green chemistry approach for amide synthesis involves the direct heating of a triturated mixture of a carboxylic acid, urea, and a catalyst like boric acid, completely avoiding the use of a solvent. oatext.com Another approach involves the microwave-assisted condensation of aldehydes with cyanoacetamide in the absence of a solvent, which proceeds rapidly and in high yields. oatext.com
The synthesis of acetanilides, which are structurally related to one half of the N,N'-Carbonylbis(acetamide) molecule, has been successfully achieved under solvent- and catalyst-free conditions by reacting anilines with acetic anhydride. researchgate.net This suggests that a potential route to N,N'-Carbonylbis(acetamide) could involve the reaction of urea with a suitable acetylating agent under solvent-free conditions, possibly enhanced by microwave irradiation or mechanical grinding.
A study on the synthesis of N,N'-carbonylbislactams, which are cyclic analogues of N,N'-Carbonylbis(acetamide), was achieved by reacting a lactam with phosgene in the presence of a non-nucleophilic aliphatic tertiary amine. google.com While this method uses toluene (B28343) as a solvent, it highlights a viable synthetic strategy that could potentially be adapted to a solvent-free system for the synthesis of N,N'-Carbonylbis(acetamide) from acetamide and a carbonyl source.
Table 1: Examples of Solvent-Free/Environmentally Benign Synthesis of Related Amide Compounds
| Reactants | Product Type | Conditions | Yield (%) | Reference |
| Carboxylic Acid, Urea, Boric Acid | Amide | Solvent-free, direct heating (160-180°C) | High | oatext.com |
| Aromatic Aldehyde, Cyanoacetamide | α,β-Unsaturated Amide | Solvent-free, microwave irradiation (160-320W) | High | oatext.com |
| Anilines, Acetic Anhydride | Acetanilide | Solvent-free, catalyst-free, room temperature | Good | researchgate.net |
| ε-Caprolactam, Phosgene, Diisopropylethylamine | N,N'-Carbonylbis(ε-caprolactam) | Toluene, 10-17°C | 77 | google.com |
This table presents data for analogous or related reactions to illustrate the potential of these methodologies, as direct data for N,N'-Carbonylbis(acetamide) is not widely available.
Flow Chemistry and Continuous Processing Applications
Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch reactor, has emerged as a powerful technology in chemical synthesis. noelresearchgroup.commdpi.com It offers numerous advantages, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automation and scalability. nih.goveuropa.euamericanpharmaceuticalreview.com These characteristics make it an attractive platform for the synthesis of a wide range of chemical compounds, from pharmaceuticals to fine chemicals. nih.goveuropa.eu
The application of flow chemistry to the synthesis of N,N'-Carbonylbis(acetamide) specifically is not well-documented in current literature. However, the synthesis of related structures and the general capabilities of flow systems suggest its feasibility. For instance, multi-step continuous flow processes have been developed for the synthesis of various heterocyclic compounds and active pharmaceutical ingredients. rsc.orgnih.gov
A key advantage of flow chemistry is the ability to handle unstable or hazardous intermediates safely. The synthesis of N,N'-Carbonylbis(acetamide) could potentially proceed through intermediates that would benefit from the precise temperature and reaction time control offered by a flow reactor. For example, if phosgene or a similar reactive carbonyl source is used, a flow system would minimize the inventory of this hazardous material at any given time, significantly improving the safety profile of the process. europa.eu
Furthermore, continuous processing allows for the integration of multiple reaction and purification steps into a single, streamlined operation. americanpharmaceuticalreview.com A hypothetical continuous process for N,N'-Carbonylbis(acetamide) could involve the initial formation of an intermediate in one reactor, which is then directly fed into a second reactor for a subsequent transformation, followed by in-line purification, to yield the final product. The synthesis of 1,2,3-triazoles using copper-catalyzed azide-alkyne cycloaddition (CuAAC) in a continuous flow system demonstrates the robustness of this approach for generating heterocyclic compounds, which share some synthetic principles with the target molecule. beilstein-journals.orgbohrium.comnih.gov
Table 2: Illustrative Examples of Flow Chemistry Applications in Organic Synthesis
| Reaction Type | Key Features in Flow | Potential Relevance to N,N'-Carbonylbis(acetamide) Synthesis | Reference |
| Synthesis of 1,2,3-Triazole Derivatives | Use of heterogeneous catalyst, safe handling of azides | Demonstrates safe handling of reactive intermediates and use of packed-bed reactors. | beilstein-journals.orgnih.gov |
| Alkylation of 1,3-Dicarbonyl Compounds | Metal-free, recyclable catalyst, multi-gram scale | Shows potential for scalable, environmentally benign C-N bond formation. | rsc.org |
| Synthesis of Diazo Dyes | Handling of explosive diazonium salt intermediates | Highlights the safety advantages of flow chemistry for reactions involving unstable compounds. | d-nb.info |
| Enantioselective Synthesis of 1-Aryl-1,3-diols | Telescoped two-step sequence, polymer-supported catalyst | Illustrates the potential for multi-step continuous synthesis and catalyst recycling. | nih.gov |
This table provides examples of how flow chemistry is applied to relevant synthetic challenges, suggesting its potential applicability to the synthesis of N,N'-Carbonylbis(acetamide).
Reactivity Profiles and Mechanistic Investigations of N,n Carbonylbis Acetamide
Fundamental Chemical Reactivity
Role of the Carbonyl and Amide Functionalities in Reactivity
N,N'-Carbonylbis(acetamide) features three carbonyl groups and two amide-type nitrogen atoms, which collectively govern its reactivity. The central urea-type carbonyl group and the two flanking acetyl-amide groups create a complex electronic environment. Amide functionalities are generally less reactive towards nucleophiles compared to other carbonyl derivatives like esters or acid chlorides. rsc.org This reduced reactivity is attributed to the resonance stabilization where the nitrogen lone pair delocalizes onto the adjacent carbonyl carbon, decreasing its electrophilicity. rsc.org
In N,N'-Carbonylbis(acetamide), this effect is pronounced. The nitrogen atoms are bonded to two carbonyl groups each (one from the urea (B33335) core and one from an acetyl group), significantly delocalizing their lone pair electrons and reducing their nucleophilicity. Consequently, the electrophilicity of the carbonyl carbons becomes the primary driver of reactivity. The central carbonyl carbon and the two acetyl carbons are all potential sites for nucleophilic attack. The relative reactivity of these sites is influenced by steric hindrance and the electronic effects of the surrounding groups. Studies on related diacylureas indicate that the acetyl carbonyl groups can be more reactive than the central urea carbonyl. cdnsciencepub.com
Nucleophilic Attack and Electrophilic Activation Mechanisms
Nucleophilic Attack: The primary reaction mechanism for N,N'-Carbonylbis(acetamide) involves nucleophilic attack at one of its electrophilic carbonyl carbons. masterorganicchemistry.com This process begins with the approach of an electron-rich species (a nucleophile) to the partially positive carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comsavemyexams.com The stability and subsequent fate of this intermediate depend on the reaction conditions and the nature of the nucleophile.
In reactions like hydrolysis, a water molecule or hydroxide (B78521) ion acts as the nucleophile. For instance, the acid-catalyzed hydrolysis of N,N'-diacetylurea involves the coordination of a proton to a carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the attack of a water molecule. journalijar.com The proposed mechanism for catalyzed hydrolysis suggests the formation of a mixed ligand chelate complex, where the substrate coordinates to a catalyst, followed by nucleophilic attack by water. journalijar.com
Electrophilic Activation: The reactivity of the relatively stable amide groups can be significantly enhanced through electrophilic activation. rsc.org This strategy involves treating the amide with a strong electrophile, such as triflic anhydride (B1165640) (Tf₂O), which activates the carbonyl oxygen. tcichemicals.com This activation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by even weak nucleophiles. This process can lead to the formation of highly reactive intermediates like nitrilium or keteniminium ions, which can then undergo various transformations, including intramolecular cyclizations to form heterocyclic structures. tcichemicals.comresearchgate.net
Reaction Kinetics and Thermodynamics
Kinetic Analysis of Specific Transformations
Kinetic studies provide quantitative insight into the reaction rates and mechanisms of N,N'-Carbonylbis(acetamide). Research on the acid hydrolysis of N,N'-diacetylurea in the presence of Schiff base complexes has shown that the reactions follow pseudo-unimolecular (first-order) kinetics with respect to the diacetylurea concentration. journalijar.com The catalytic effect of these complexes was found to be significant, increasing the second-order rate constants (kH) by a factor of 10⁶ compared to the uncatalyzed reaction. journalijar.com However, the catalytic performance was observed to be 30-100% lower for N,N'-diacetylurea compared to urea, suggesting that the acetyl groups influence the reaction rate. journalijar.com
The gas-phase pyrolysis of diacetamide (B36884), a structurally related compound, has been found to be a unimolecular, first-order elimination reaction that proceeds through a cyclic six-membered transition state to yield keten and acetamide (B32628). rsc.org
Table 1: Kinetic Data for Hydrolysis of N,N'-Diacetylurea Catalyzed by Schiff Base Complexes
| Catalyst | pH | kH (dm³ mol⁻¹ s⁻¹) x 10² | Half-life (t½) (seconds) |
| [CoII(Gly)(Sal)(H₂O)₃] | 4.91 - 6.19 | 0.36 - 1.19 | 529 - 807 |
| [CuII(Gly)(Sal)(H₂O)₂] | 4.91 - 6.19 | 0.41 - 0.95 | 587 - 712 |
| [ZnII(Gly)(Sal)(H₂O)₂] | 4.91 - 6.19 | 0.55 - 0.89 | 610 - 755 |
Data extracted from a study on the kinetics of acid hydrolysis of N,N'-diacetylurea at 30°C. journalijar.com The table shows the range of observed second-order rate constants (kH) and calculated half-lives across the studied pH range.
Thermochemical Insights into Reaction Energetics
Thermochemical data helps in understanding the stability and energy changes during reactions. Computational studies using Density Functional Theory (DFT) have been employed to investigate the thermal decomposition of N-substituted diacetamides. mdpi.com These studies propose a mechanism involving a six-membered transition state. mdpi.comresearchgate.net For the thermal decomposition of a related N-phenyl diacetamide, the activation energy was calculated to be approximately 156.52 kJ/mol. mdpi.com The pyrolysis of unsubstituted diacetamide to keten and acetamide was experimentally determined to have an activation energy of 158.23 kJ/mol. rsc.org These values indicate a significant energy barrier for thermal decomposition.
The reaction to form N,N'-diacetylurea from urea and acetic acid is noted to be slightly exothermic. google.comgoogleapis.com Computational studies on the interaction of acetamide derivatives with polymers also indicate that binding interactions are typically spontaneous (negative Gibbs free energy, ΔG) and exothermic (negative enthalpy, ΔH). physchemres.org
Table 2: Calculated Thermodynamic Parameters for Gas-Phase Decomposition of Diacetamide Derivatives
| Compound | Method/Functional | Activation Energy (Ea) (kJ/mol) | Activation Enthalpy (ΔH‡) (kJ/mol) | Activation Entropy (ΔS‡) (J/K·mol) |
| Diacetamide | Experimental | 158.23 | - | - |
| N-phenyl diacetamide | B3PW91-D3BJ | - | 156.52 | -11.51 |
| N-(p-nitrophenyl) diacetamide | B3PW91-D3BJ | 150.69 | - | -8.64 |
This table presents a compilation of experimental and computationally derived thermodynamic parameters for the decomposition of diacetamide and its N-aryl derivatives, highlighting the energy barriers for these transformations. rsc.orgmdpi.com
Specific Reaction Classes and Transformation Pathways
N,N'-Carbonylbis(acetamide) serves as a versatile intermediate in organic synthesis, particularly in the creation of heterocyclic compounds. ontosight.ai
One significant transformation pathway is its reaction with ammonium (B1175870) sulphamate. When heated together, N,N'-diacetylurea decomposes to produce acetonitrile, with no formation of guanidine (B92328) or cyanuric acid, products that are typically observed when unsubstituted urea reacts under similar conditions. cdnsciencepub.com This indicates that the acetyl groups direct the decomposition pathway towards nitrile formation. cdnsciencepub.com
The hydrolysis of N,N'-diacetylurea, as discussed, represents another key transformation. Under acidic or basic conditions, the amide and urea linkages can be cleaved. The catalyzed hydrolysis ultimately leads to the formation of ammonia (B1221849) and carbon dioxide, mimicking the action of the urease enzyme. journalijar.com
Furthermore, based on the principles of amide activation, N,N'-Carbonylbis(acetamide) is a potential precursor for generating complex heterocyclic systems. tcichemicals.com Activation with reagents like triflic anhydride could lead to intramolecular cyclization reactions if appropriate functionalities are present in the molecule, or intermolecular reactions with various nucleophiles. tcichemicals.comrsc.org This reactivity makes it a valuable building block for synthesizing pharmaceutical intermediates and materials precursors. ontosight.ai A notable mechanistic pathway in heterocyclic chemistry that can be relevant is the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism, which is common in nucleophilic substitutions on azine systems and could be a potential, though unconfirmed, pathway for derivatives of N,N'-Carbonylbis(acetamide) in certain reactions. wikipedia.org
Acylation Reactions and Mechanisms of Acyl Transfer
N,N'-Carbonylbis(acetamide), also known as 1,3-diacetylurea, possesses two acetyl groups attached to a central urea core. This structure provides potential for the compound to act as an acylating agent, transferring an acetyl group to a suitable nucleophile. The reactivity in acyl transfer reactions is governed by the principles of nucleophilic acyl substitution. youtube.com The process is contingent on the stability of the leaving group and the electrophilicity of the carbonyl carbon.
The mechanism of acyl transfer from N,N'-Carbonylbis(acetamide) would likely proceed through a two-step nucleophilic addition-elimination pathway. youtube.com
Nucleophilic Attack: A nucleophile (Nu-H), such as an alcohol or amine, attacks one of the electrophilic acetyl carbonyl carbons. This leads to the formation of a tetrahedral intermediate, where the negative charge is localized on the carbonyl oxygen. youtube.com
Loss of a Leaving Group: The tetrahedral intermediate is transient. The carbonyl double bond reforms by expelling a leaving group. In this case, the leaving group would be the N-acetylcarbamoyl anion or a related species. The stability of this leaving group is a critical factor determining the reaction's feasibility.
The efficiency of N,N'-Carbonylbis(acetamide) as an acylating agent can be enhanced by catalysis. Lewis acids like aluminum trichloride (B1173362) (AlCl₃) can activate the acetyl group by coordinating to the carbonyl oxygen, thereby increasing the carbonyl carbon's electrophilicity and making it more susceptible to nucleophilic attack. Similarly, organocatalysts, such as 4-(Dimethylamino)pyridine (DMAP), can act as nucleophilic catalysts, forming a highly reactive N-acylpyridinium intermediate that subsequently transfers the acyl group to the final nucleophile. mdpi.com
An alternative pathway could involve the intramolecular N-to-S acyl transfer if a suitable thiol-containing reactant were employed, a strategy used to convert stable amides into more reactive thioesters. nih.gov While not documented specifically for N,N'-Carbonylbis(acetamide), this highlights a potential mode of reactivity for amide-containing structures. The transfer could also occur via an elimination-addition mechanism involving an intermediate, a process observed in the transcarbamoylation of other heterocyclic compounds. rsc.org
Hydrolysis Pathways under Diverse Conditions
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the hydrolysis is catalyzed by the protonation of a carbonyl oxygen atom. youtube.com This enhances the electrophilicity of the corresponding carbonyl carbon. The mechanism proceeds as follows:
Protonation: A carbonyl oxygen (most likely from one of the acetyl groups) is protonated by an acid (e.g., H₃O⁺), making the carbonyl carbon significantly more electrophilic. libretexts.orgyoutube.com
Nucleophilic Attack: A water molecule, acting as a weak nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate. youtube.com
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the nitrogen atom of the leaving group.
Elimination: The C-N bond cleaves, and the leaving group (an acetamide-urea species) departs. The carbonyl group is reformed.
Deprotonation: The protonated carbonyl of the product, acetic acid, is deprotonated by water or another base to yield the final carboxylic acid. The amine-containing fragment would likely undergo further hydrolysis.
This process is generally considered irreversible because under acidic conditions, the liberated amine-like fragments are protonated, rendering them non-nucleophilic and preventing the reverse reaction. libretexts.org
Base-Promoted Hydrolysis:
In a basic medium, a strong nucleophile, the hydroxide ion (OH⁻), directly attacks the carbonyl carbon. allen.inlibretexts.org This reaction is considered base-promoted as the hydroxide is consumed in the reaction.
Nucleophilic Attack: A hydroxide ion attacks an acetyl carbonyl carbon, forming a tetrahedral alkoxide intermediate. libretexts.org
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an amide anion as the leaving group. libretexts.org
Acid-Base Reaction: The leaving amide anion, being a strong base, deprotonates the newly formed carboxylic acid (acetic acid) to yield a carboxylate salt (acetate) and a neutral amide fragment. This step drives the reaction to completion. libretexts.org
The initial products of hydrolysis would be acetic acid and N-acetylurea, which could undergo subsequent hydrolysis to urea and another molecule of acetic acid.
| Condition | Catalyst/Reagent | Key Mechanistic Step | Initial Products | Final Products (after complete hydrolysis) |
|---|---|---|---|---|
| Acidic | Acid (e.g., H₂SO₄, HCl) | Protonation of carbonyl oxygen to activate the electrophile. youtube.com | Acetic acid and protonated N-acetylurea | Acetic acid and Urea (as an ammonium salt) |
| Basic | Base (e.g., NaOH) | Nucleophilic attack by hydroxide ion on the carbonyl carbon. libretexts.org | Acetate salt and N-acetylurea | Acetate salt and Urea |
Rearrangement Reactions Involving N,N'-Carbonylbis(acetamide)
Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. numberanalytics.com Many well-known rearrangement reactions, such as the Beckmann, Hofmann, or Willgerodt rearrangements, require specific functional groups that are not present in the ground state of N,N'-Carbonylbis(acetamide). wikipedia.orgwiley-vch.dehiralalpaulcollege.ac.in For example, the Beckmann rearrangement transforms an oxime into an amide, and the Wolff rearrangement converts an α-diazocarbonyl compound into a ketene (B1206846). wiley-vch.dewikipedia.org
However, it is theoretically conceivable that derivatives of N,N'-Carbonylbis(acetamide) or intermediates formed under certain reaction conditions could undergo rearrangement. The Hofmann rearrangement, for instance, converts a primary amide into a primary amine with one less carbon atom via an isocyanate intermediate. hiralalpaulcollege.ac.in While N,N'-Carbonylbis(acetamide) is a disubstituted urea and not a primary amide, the principles of intramolecular migration to an electron-deficient nitrogen atom are fundamental to this class of reactions. hiralalpaulcollege.ac.in A hypothetical reaction could involve the formation of an N-halo derivative of a partially hydrolyzed N,N'-Carbonylbis(acetamide) fragment, which could then rearrange.
Given the structure of N,N'-Carbonylbis(acetamide), a rearrangement would likely require significant molecular transformation to generate the necessary precursors. There is no evidence in the provided search results to suggest that N,N'-Carbonylbis(acetamide) itself is a typical substrate for common named rearrangement reactions. Its reactivity is dominated by the chemistry of its acyl and urea groups.
Amide Bond Manipulation and Derivatization Chemistry
The manipulation of the amide bonds in N,N'-Carbonylbis(acetamide) is a challenging synthetic task due to the high resonance stabilization of the N-C(O) linkage, which gives it partial double-bond character. nih.govmdpi.com Activation of these bonds is typically required to achieve cleavage or derivatization. mdpi.comresearchgate.net
Amide Bond Cleavage:
Catalytic methods are often employed to cleave the robust amide C–N bond. This can involve transition-metal catalysts or, more recently, organocatalytic approaches. nih.govresearchgate.net For N,N'-Carbonylbis(acetamide), cleavage could target either the N-acetyl bonds or the N-urea bonds. Selective cleavage would be a significant challenge. Highly reactive species like arynes have been shown to insert into amide N-C bonds under metal-free conditions, representing a potential, albeit aggressive, method for manipulation. researchgate.net
Derivatization Reactions:
Derivatization of N,N'-Carbonylbis(acetamide) could proceed via several pathways:
Transamidation: This reaction would involve replacing one or both acetyl groups with a different acyl group. This typically requires a catalyst and involves the reaction with a different amine or amide. mdpi.com
Reaction with Nucleophiles: Strong nucleophiles could potentially displace an acetamide group. For example, reaction with an organometallic reagent or a strong base could lead to the formation of a new C-N or C-C bond at the urea core, though this would likely be a low-yielding and non-selective process.
Modification of the Urea Core: Following the removal of one or both acetyl groups via hydrolysis, the resulting N-H bonds could be functionalized. For example, the partially or fully de-acetylated urea could undergo alkylation or acylation at the nitrogen atoms.
| Reaction Type | Potential Reagents | Expected Transformation | Notes |
|---|---|---|---|
| Transamidation (Acyl Exchange) | R-NH₂, Catalyst | Replacement of an acetyl group with a new acyl or carbamoyl (B1232498) group. | Requires activation of the amide bond; selectivity would be a key challenge. mdpi.com |
| N-Alkylation (post-deacetylation) | Alkyl halide (R-X), Base | Alkylation at the nitrogen atoms after removal of acetyl groups. | Requires prior hydrolysis to expose N-H bonds. |
| Reduction | Strong reducing agents (e.g., LiAlH₄) | Reduction of carbonyl groups to methylenes. | Likely to be unselective, reducing both acetyl and urea carbonyls. libretexts.org |
Catalytic Reactivity and Organocatalysis in N,N'-Carbonylbis(acetamide) Chemistry
Catalysis, particularly organocatalysis, offers powerful, metal-free strategies for activating and transforming molecules like N,N'-Carbonylbis(acetamide). mdpi.comschrodinger.com Organocatalysts can operate through various activation modes, including nucleophilic catalysis, Brønsted/Lewis acid/base catalysis, and hydrogen-bonding catalysis. mdpi.combeilstein-journals.org
Nucleophilic Catalysis:
In reactions involving acyl transfer from N,N'-Carbonylbis(acetamide), nucleophilic organocatalysts such as 4-(Dimethylamino)pyridine (DMAP) or N-Heterocyclic Carbenes (NHCs) could be highly effective. mdpi.com The catalyst would first attack an acetyl carbonyl to form a highly reactive intermediate (e.g., an acyl-azolium ion with an NHC). This intermediate then readily transfers the acetyl group to a final nucleophile (e.g., an alcohol), regenerating the catalyst for the next cycle. nih.gov
Brønsted/Lewis Acid Catalysis:
Organocatalysts that act as Brønsted or Lewis acids can activate N,N'-Carbonylbis(acetamide) for nucleophilic attack. For example, a chiral phosphoric acid could protonate a carbonyl oxygen, mimicking the effect of a mineral acid in hydrolysis but within a controlled, asymmetric environment. nih.gov This activation lowers the energy barrier for reactions like hydrolysis or alcoholysis.
Hydrogen-Bonding Catalysis:
Catalysts such as thioureas or squaramides possess hydrogen-bond donor sites that can interact with and activate the carbonyl oxygen atoms of N,N'-Carbonylbis(acetamide). nih.govbeilstein-journals.org This non-covalent interaction polarizes the C=O bond, increasing its electrophilicity and facilitating attack by a nucleophile. This mode of catalysis is often used in asymmetric synthesis to control the stereochemical outcome of a reaction. beilstein-journals.org
The application of these catalytic principles could enable a range of transformations for N,N'-Carbonylbis(acetamide) that would otherwise be difficult or require harsh conditions.
| Catalyst Type | Example | Mode of Activation | Potential Application for N,N'-Carbonylbis(acetamide) |
|---|---|---|---|
| Nucleophilic Catalyst | DMAP, N-Heterocyclic Carbene (NHC) | Forms a highly reactive, covalently-bound intermediate. mdpi.comnih.gov | Catalysis of acyl transfer to alcohols or amines. |
| Brønsted Acid Catalyst | Trifluoroacetic acid, Phosphoric acids | Protonates the carbonyl oxygen, increasing electrophilicity. nih.gov | Catalysis of hydrolysis or rearrangement reactions. |
| Hydrogen-Bond Donor | Thiourea, Squaramide | Activates the carbonyl group via non-covalent hydrogen bonding. nih.govbeilstein-journals.org | Facilitating nucleophilic additions to the acetyl groups. |
| Lewis Base Catalyst | Tertiary Amines, Phosphines | Interacts with reagents to increase their nucleophilicity or electrophilicity. mdpi.com | General base catalysis for proton transfer steps in hydrolysis or other reactions. |
Applications of N,n Carbonylbis Acetamide in Advanced Organic Transformations
Versatile Building Block in Complex Molecule Synthesis
The bifunctional nature of N,N'-Carbonylbis(acetamide), characterized by its two reactive N-acyl groups, positions it as a versatile precursor for the construction of more complex molecular architectures.
Precursor for Nitrogen-Containing Heterocyclic Compounds
N,N'-Carbonylbis(acetamide) has been identified as a building block in the preparation of heterocyclic compounds. ontosight.ai Nitrogen-containing heterocycles are a cornerstone of organic chemistry, forming the structural core of countless natural products, pharmaceuticals, and functional materials. frontiersin.orgmdpi.comopenmedicinalchemistryjournal.com The demand for efficient methods to synthesize these structures is persistent. frontiersin.org The structure of N,N'-Carbonylbis(acetamide) contains a pre-organized sequence of atoms (N-C-N-C=O) that can be utilized in cyclization reactions to form various five- or six-membered rings. Through reactions involving intramolecular condensation or by reacting with other bifunctional molecules, it can theoretically serve as a key starting material for heterocycles that are otherwise challenging to synthesize.
Examples of Important Nitrogen-Containing Heterocyclic Systems
| Heterocycle Class | Ring Size | Examples | Significance |
|---|---|---|---|
| Imidazoles | 5-membered | Imidazolidine, Imidazolidinone | Precursors for polymers, pharmaceuticals. openmedicinalchemistryjournal.com |
| Pyridines | 6-membered | Pyridinone | Found in alkaloids and drug molecules. frontiersin.org |
| Polyamides | - | Nylon | Widely used synthetic fibers in numerous applications. libretexts.org |
| Triazoles | 5-membered | 1,2,3-Triazole | Synthesized via click chemistry for diverse applications. frontiersin.org |
Intermediate in the Synthesis of Diverse Pharmaceutical Scaffolds
The compound has been investigated as an intermediate for preparing pharmaceutical building blocks. ontosight.ai A pharmaceutical scaffold is a core chemical structure to which various functional groups can be attached to create a library of related compounds for drug discovery. google.com Nitrogen-containing heterocycles are the most significant structural entities found in FDA-approved small-molecule drugs, present in approximately 59% of them. openmedicinalchemistryjournal.com The N,N'-diacetylurea core of N,N'-Carbonylbis(acetamide) can act as such a scaffold. Its functional groups can be modified or used as points of attachment for other molecular fragments, enabling the rapid diversification needed to explore structure-activity relationships in the development of new therapeutic agents. google.comnih.gov
Utility in Polymer and Advanced Material Science Applications
In the field of materials science, N,N'-Carbonylbis(acetamide) has been explored as a precursor for the synthesis of polymers. ontosight.ai The amide linkages within its structure are analogous to the repeating units found in polyamides, a major class of synthetic polymers. libretexts.org Condensation polymerization, where monomers react to form larger structural units while releasing smaller molecules like water, is a key process in producing materials like polyesters and polyamides (nylons). libretexts.org The structure of N,N'-Carbonylbis(acetamide) makes it a potential candidate to act as a monomer or a cross-linking agent in the formation of new polymer systems. Such polymers could exhibit unique properties due to the specific diacylurea linkage, potentially finding use in advanced materials, fibers, or polymer membranes. openmedicinalchemistryjournal.compw.edu.pl
Reagent Development and Methodology Advancement
Beyond its role as a structural component, the reactivity of N,N'-Carbonylbis(acetamide) allows it to function as a reagent that facilitates key chemical reactions.
Role in Esterification and Amidation Reactions
Ester and amide bonds are among the most fundamental linkages in organic chemistry and form the backbone of many polymers and pharmaceutical products. researchgate.net The formation of these bonds, known as esterification and amidation, typically involves the reaction of a carboxylic acid with an alcohol or an amine, respectively. libretexts.org These reactions often require an "activating agent" to enhance the reactivity of the carboxylic acid. The structure of N,N'-Carbonylbis(acetamide) is conceptually similar to that of carbodiimides and carbonylazoles, which are well-established coupling reagents. researchgate.netescholarship.org These reagents work by reacting with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the alcohol or amine nucleophile to form the desired ester or amide. Given this structural analogy, N,N'-Carbonylbis(acetamide) possesses the potential to act as a water-tolerant and easy-to-handle activating reagent for these crucial transformations, although specific research detailing this application is still emerging. researchgate.netnih.gov
Development of N-Acylazole Analogue Reagents
N-acylazoles, such as N-acylimidazoles, are highly effective and chemoselective acylating reagents. escholarship.org They are used to transfer an acyl group (R-C=O) to a nucleophile under mild conditions. The reactivity of these reagents stems from the fact that the azole ring is a good leaving group. N,N'-Carbonylbis(acetamide) can be considered an analogue of N-acylazole reagents. Each of its acetyl groups is attached to a nitrogen atom that is part of a urea-like system. This configuration activates the acetyl groups, making them susceptible to nucleophilic attack by alcohols, amines, or other nucleophiles. In such a reaction, an N-acetyl group would be transferred to the nucleophile, and the remaining acetylated urea (B33335) fragment would act as the leaving group. This functionality allows it to serve as a stable, solid acyl-transfer agent, potentially offering advantages in handling and selectivity compared to more reactive liquid reagents.
N,N'-Carbonylbis(acetamide) as a Model System for Amide Reactivity Studies
The chemical compound N,N'-Carbonylbis(acetamide), also known as 1,3-diacetylurea, possesses a unique molecular architecture that makes it an exemplary model system for investigating the nuances of amide reactivity. journalijar.comnih.gov Its structure, featuring two acetamide (B32628) units linked by a central carbonyl group, provides a platform to study the electronic interplay between adjacent amide functionalities and the influence of N-acyl groups on the stability and reactivity of the amide bond. journalijar.comvulcanchem.com This arrangement allows researchers to probe fundamental aspects of amide chemistry that are foundational to understanding more complex biological and synthetic transformations.
The utility of N,N'-Carbonylbis(acetamide) as a model compound is particularly evident in comparative kinetic studies. Research into the acid hydrolysis of this compound, alongside unsubstituted urea, has yielded significant insights into the factors governing amide bond cleavage. In one such study, the hydrolysis kinetics were investigated in the presence of metal-Schiff base complexes, which serve as models for metalloenzymes like urease. journalijar.comresearchgate.net The findings revealed that while the catalysts markedly accelerated the hydrolysis for both substrates, N,N'-Carbonylbis(acetamide) consistently hydrolyzed at a slower rate than urea. journalijar.com
This difference in reactivity underscores the electronic impact of the N-acetyl groups. The electron-withdrawing nature of the acetyl substituents is believed to decrease the basicity of the adjacent nitrogen atoms, affecting the protonation and subsequent nucleophilic attack that are critical steps in the hydrolysis mechanism. The study demonstrated that the hydrolysis for both compounds followed first-order kinetics with respect to the substrate concentration. journalijar.comresearchgate.net
| Substrate | Second-Order Rate Constant (kH) Range (dm³ mol⁻¹ s⁻¹) | Average Half-Life (t½) Range (seconds) |
| Urea | (0.79–2.34) × 10² | 450–676 |
| N,N'-Carbonylbis(acetamide) | (0.36–1.19) × 10² | 529–807 |
| Table 1: Comparative Hydrolysis Kinetic Data for Urea and N,N'-Carbonylbis(acetamide) in the presence of model enzyme catalysts. Data sourced from a kinetic study on the hydrolysis of urea and its N,N'-diacetyl derivative. journalijar.com |
The proposed mechanism for the catalyzed hydrolysis involves the formation of a mixed-ligand chelate complex where the substrate coordinates with the metal center of the catalyst. journalijar.comresearchgate.net This is followed by nucleophilic attack by water and electrophilic attack by a proton, leading to the cleavage of the C-N bond. journalijar.com By comparing the reactivity of N,N'-Carbonylbis(acetamide) to simpler molecules like urea within this mechanistic framework, researchers can quantify the electronic penalty or stabilization conferred by specific substituents on the amide nitrogen.
Furthermore, the structure of N,N'-Carbonylbis(acetamide) is a valuable tool for studying amide resonance. The planarity and partial double bond character of the C-N bond are hallmarks of amide chemistry. In N,N'-Carbonylbis(acetamide), the electronic delocalization is more complex than in a simple amide. The two N-acetyl groups compete for the electron density of the central carbonyl group, and in turn, their own carbonyl groups are influenced by the urea-like core. Spectroscopic and computational studies on model amides help elucidate these effects, and N,N'-Carbonylbis(acetamide) serves as a tangible substrate to test and refine these theoretical models. nih.gov
While direct studies using N,N'-Carbonylbis(acetamide) as a model for transamidation or enzymatic cleavage are less common, the principles derived from its hydrolysis studies are broadly applicable. Understanding how N-acylation affects the electrophilicity of the carbonyl carbon and the stability of the C-N bond is crucial for predicting the outcomes of transamidation reactions, where one amine displaces another. libretexts.org Similarly, the catalyzed hydrolysis studies provide a simplified model for enzymatic processes, helping to isolate and understand the electronic factors at play within an enzyme's active site. journalijar.comnih.gov By systematically studying the reactivity of a well-defined molecule like N,N'-Carbonylbis(acetamide), a more robust and predictive understanding of general amide transformations can be constructed.
Computational Chemistry and Theoretical Studies of N,n Carbonylbis Acetamide
Quantum Chemical Approaches to Molecular Structure and Properties
Quantum chemical methods are fundamental to understanding the molecular structure, electronic properties, and energetics of N,N'-Carbonylbis(acetamide). These computational techniques provide insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules like N,N'-Carbonylbis(acetamide). researchgate.netmdpi.com DFT calculations can determine optimized geometries, vibrational frequencies, and various electronic properties. For molecules containing amide functionalities, DFT has been successfully used to study geometric parameters, atomic charges, and vibrational band intensities. researchgate.net
In a typical DFT study of N,N'-Carbonylbis(acetamide), the molecular structure would be optimized to find the lowest energy conformation. This would involve calculating key bond lengths, bond angles, and dihedral angles. The choice of functional and basis set is crucial for obtaining accurate results. mdpi.com For instance, hybrid functionals like B3LYP combined with Pople-style basis sets such as 6-311++G(d,p) are commonly employed for organic molecules. mdpi.com
The electronic properties that can be elucidated using DFT include the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can reveal details about charge distribution and intramolecular interactions, such as hydrogen bonding. mdpi.com
Table 1: Representative DFT Calculated Properties for an Acetamide-like Moiety
| Property | Calculated Value | Method |
| C=O Bond Length | ~1.23 Å | B3LYP/6-311++G(d,p) |
| C-N Bond Length | ~1.36 Å | B3LYP/6-311++G(d,p) |
| N-H Bond Length | ~1.01 Å | B3LYP/6-311++G(d,p) |
| HOMO Energy | - | B3LYP/6-311++G(d,p) |
| LUMO Energy | - | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | - | B3LYP/6-311++G(d,p) |
Note: The values in this table are representative for an acetamide-like functional group and would require specific calculations for N,N'-Carbonylbis(acetamide).
Ab Initio Calculations for High-Accuracy Predictions
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for predicting molecular properties. nih.govnist.gov Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark data for the energetics and non-covalent interactions within N,N'-Carbonylbis(acetamide). researchgate.net
These high-level calculations are particularly useful for studying phenomena where electron correlation effects are significant, such as in the determination of accurate binding energies of dimers or complexes. researchgate.net For a molecule like N,N'-Carbonylbis(acetamide), which can form intermolecular hydrogen bonds, ab initio methods can precisely quantify the strength of these interactions. researchgate.net While computationally more expensive than DFT, ab initio calculations are invaluable for validating results from less demanding methods and for providing a deeper understanding of the fundamental interactions at play. nih.gov
Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations
For studying N,N'-Carbonylbis(acetamide) in a complex environment, such as in solution or interacting with a biological macromolecule, hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) simulations are a powerful tool. bioexcel.eubonvinlab.orggromacs.org In this approach, the chemically active region of the system, for instance, the N,N'-Carbonylbis(acetamide) molecule itself, is treated with a high-level QM method, while the surrounding environment (e.g., solvent molecules) is described using a classical MM force field. bonvinlab.orggromacs.org
This multiscale approach allows for the investigation of environmental effects on the structure, properties, and reactivity of the molecule of interest without the prohibitive computational cost of treating the entire system at a QM level. arxiv.org For example, QM/MM simulations can be used to study how solvent polarity affects the conformational preferences of N,N'-Carbonylbis(acetamide) or to model its interaction within an enzyme active site. bonvinlab.orgbioisi.pt The interface between the QM and MM regions is a critical aspect of these simulations, with various schemes developed to handle the boundary, such as the use of link atoms. gromacs.org
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing detailed insights into conformational changes and intermolecular interactions. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing the dynamic nature of N,N'-Carbonylbis(acetamide).
For a flexible molecule like N,N'-Carbonylbis(acetamide), MD simulations can explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. chemrxiv.org These simulations can also elucidate the nature and strength of intermolecular interactions, such as hydrogen bonding with solvent molecules or other solute molecules. chemrxiv.orgnih.gov The choice of force field is a critical parameter in MD simulations, as it dictates the potential energy of the system and, consequently, the accuracy of the simulation. chemrxiv.org
Table 2: Representative Parameters from MD Simulations of an Acetamide-like Molecule in Water
| Parameter | Description | Typical Finding |
| Radius of Gyration | A measure of the molecule's compactness. | Fluctuates around an average value, indicating conformational flexibility. |
| Radial Distribution Function | Describes the probability of finding a solvent molecule at a certain distance from a solute atom. | Peaks indicate the positions of solvation shells. |
| Hydrogen Bond Analysis | Identifies the formation and lifetime of hydrogen bonds. | Provides insights into the strength and dynamics of hydrogen bonding interactions. |
Note: The findings in this table are representative and would require specific MD simulations for N,N'-Carbonylbis(acetamide).
Elucidation of Reaction Mechanisms via Computational Pathways
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving N,N'-Carbonylbis(acetamide). By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways and characterize the key intermediates and transition states. nih.govnih.gov
Transition State Characterization
The characterization of transition states is a cornerstone of computational reaction mechanism studies. chemrxiv.orgrsc.org A transition state represents the highest energy point along a reaction coordinate and is characterized by having a single imaginary vibrational frequency. By locating and characterizing the transition state for a given reaction of N,N'-Carbonylbis(acetamide), it is possible to calculate the activation energy, which is a key determinant of the reaction rate. nih.govchemrxiv.org
Computational methods like DFT can be used to optimize the geometry of the transition state and calculate its energy. mdpi.com An Eyring analysis of the temperature dependence of the calculated rate constants can provide further insights into the thermodynamics of the transition state, such as the entropy of activation. chemrxiv.org These computational studies can help to understand, for example, the mechanism of hydrolysis or other reactions involving the carbonyl groups or amide linkages of N,N'-Carbonylbis(acetamide).
Reaction Coordinate Analysis
Reaction coordinate analysis is a fundamental computational method used to investigate the mechanism of a chemical reaction. It involves identifying the most energetically favorable path, known as the intrinsic reaction coordinate (IRC), that connects reactants to products through a transition state. fu-berlin.de This analysis provides a detailed picture of the energy landscape of a reaction, highlighting key structures such as intermediates and transition states. rsc.org
For N,N'-Carbonylbis(acetamide), a reaction coordinate analysis could elucidate the mechanisms of its key reactions, such as hydrolysis or thermal decomposition. For instance, in a hydrolysis reaction, the analysis would model the step-by-step process of a water molecule attacking one of the carbonyl carbons, leading to the breaking of an amide bond. The reaction coordinate would represent the collective motion of atoms involved, including the formation of new bonds (e.g., C-O) and the breaking of existing ones (e.g., C-N).
The process typically begins with locating the transition state (TS) structure for the reaction of interest using quantum mechanical methods like Density Functional Theory (DFT). The transition state is a first-order saddle point on the potential energy surface, representing the maximum energy barrier along the reaction path. Once the TS is identified and confirmed (usually by the presence of a single imaginary frequency), an IRC calculation is performed. This traces the path downhill from the transition state towards both the reactants and the products, confirming that the identified TS correctly connects the desired species.
Structure-Reactivity Relationship (SAR) Studies and Predictive Modeling
Structure-Reactivity Relationship (SAR) studies are pivotal in computational chemistry for understanding how a molecule's chemical structure influences its reactivity. researchgate.net By systematically modifying functional groups within a parent molecule and evaluating the resulting changes in chemical or biological activity, researchers can build models that predict the properties of new, unsynthesized compounds. chemrxiv.org
For N,N'-Carbonylbis(acetamide), SAR studies would focus on modifications to its core structure to modulate its reactivity. The key structural features available for modification are the two terminal acetyl groups and the central urea-like carbonyl group.
Key research findings in related acetamide-containing compounds have demonstrated the significant impact of structural modifications. For example, studies on aryl acetamide (B32628) derivatives have shown that electron-withdrawing groups tend to enhance potency in certain biological assays compared to electron-donating groups. nih.gov Similarly, research on acetamide-sulfonamide conjugates found that the nature of groups attached to the acetamide moiety significantly influenced urease inhibition activity. mdpi.com The nitrogen atom of an acetamide moiety has also been observed forming crucial hydrogen bonds in interactions with enzymes. archivepp.com
A hypothetical SAR study on N,N'-Carbonylbis(acetamide) could involve replacing the methyl groups with other alkyl or aryl substituents or substituting the hydrogen atoms on the nitrogen with different groups. The reactivity could be assessed by calculating activation energies for a model reaction, such as hydrolysis.
Table 1: Hypothetical SAR Data for N,N'-Carbonylbis(acetamide) Analogs
| Compound | Modification (R in R-CO-NH-CO-NH-CO-R) | Calculated Activation Energy for Hydrolysis (kcal/mol) | Predicted Reactivity |
| N,N'-Carbonylbis(acetamide) | -CH₃ (Parent) | 25.0 | Moderate |
| Analog 1 | -H | 22.5 | Higher |
| Analog 2 | -CF₃ | 19.8 | Much Higher |
| Analog 3 | -CH₂CH₃ | 25.8 | Lower |
| Analog 4 | -C₆H₅ | 24.5 | Slightly Higher |
This table is for illustrative purposes and contains hypothetical data.
This data illustrates that substituting the methyl groups with electron-withdrawing groups like trifluoromethyl (-CF₃) would likely lower the activation energy for nucleophilic attack, thereby increasing reactivity. Conversely, bulkier or more electron-donating groups like ethyl (-CH₂CH₃) might slightly decrease reactivity due to steric and electronic effects. Such predictive models are invaluable for designing molecules with tailored reactivity profiles.
Integration of Machine Learning and Data Science in Predicting N,N'-Carbonylbis(acetamide) Reactivity
In recent years, machine learning (ML) and data science have emerged as powerful tools in computational chemistry to predict molecular properties and reactivity, often surpassing the speed of traditional physics-based models. rsc.org These approaches leverage algorithms to learn from large datasets of chemical information and make predictions for new, un-tested compounds. chemrxiv.org
For N,N'-Carbonylbis(acetamide), ML models could be developed to predict a wide range of properties, including its reactivity in various chemical environments. This typically involves a workflow where:
A dataset of molecules similar to N,N'-Carbonylbis(acetamide) (e.g., other ureas, amides, and diacylureas) with known experimental or calculated reactivity data is compiled.
Each molecule is converted into a set of numerical features, known as molecular descriptors. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, partial charges). mdpi.com
An ML algorithm, such as a Support Vector Machine (SVM), Random Forest, or a deep neural network, is trained on this dataset to find a mathematical relationship between the molecular descriptors and the target property (e.g., reaction rate or activation energy). mdpi.commdpi.com
Once trained, the model can be used to predict the reactivity of N,N'-Carbonylbis(acetamide) by simply calculating its molecular descriptors and feeding them into the model.
Studies have successfully applied ML to predict activation energy barriers for bond rotation in amides and reaction yields for various chemical transformations. researchgate.netnih.govresearchgate.net Hybrid models that combine ML with DFT calculations have shown particularly high accuracy in predicting reaction barriers. rsc.org
Table 2: Potential Molecular Descriptors for a Machine Learning Model to Predict N,N'-Carbonylbis(acetamide) Reactivity
| Descriptor Type | Specific Descriptor Example | Relevance to Reactivity |
| Constitutional | Molecular Weight | General molecular size |
| Constitutional | Number of H-bond donors/acceptors | Governs intermolecular interactions |
| Topological | Wiener Index | Describes molecular branching |
| Electronic | Dipole Moment | Relates to polarity and interaction with polar reagents |
| Quantum Chemical | HOMO Energy | Indicates susceptibility to electrophilic attack |
| Quantum Chemical | LUMO Energy | Indicates susceptibility to nucleophilic attack |
| Quantum Chemical | Mulliken Partial Charges (on C, N, O atoms) | Pinpoints sites of electrostatic interaction |
| 3D Descriptors | Solvent Accessible Surface Area (SASA) | Relates to steric hindrance and solvent effects |
By integrating machine learning, the time-intensive process of running complex quantum mechanical calculations for every new derivative can be bypassed, allowing for rapid screening of virtual libraries and the identification of molecules with desired reactivity profiles.
Future Research Directions and Emerging Trends in N,n Carbonylbis Acetamide Chemistry
Exploration of Novel Synthetic Routes and Catalytic Systems
The conventional synthesis of N,N'-Carbonylbis(acetamide) involves the reaction of acetamide (B32628) with phosgene (B1210022) or its equivalents, such as carbonyl diimidazole. ontosight.ai While effective, future research is anticipated to focus on developing more sustainable, efficient, and atom-economical synthetic pathways.
Emerging trends in catalysis offer promising avenues for exploration. The development of advanced catalytic systems, particularly those based on transition metals, is a key area of interest. Research into palladium-based catalysts for the reductive carbonylation of nitroaromatics to form acetamides has shown high selectivity and efficiency, suggesting that similar systems could be adapted for the synthesis of N,N'-Carbonylbis(acetamide). researchgate.net Furthermore, nickel-catalyzed reactions for C(acyl)–N bond functionalization are gaining prominence due to the lower cost and higher electropositivity of nickel compared to palladium. nih.gov Investigating nickel/N-heterocyclic carbene (NHC) catalyst systems, which are currently understudied for carboxamide functionalization, could lead to breakthroughs. nih.gov
Another innovative frontier is electrosynthesis. Recent studies have demonstrated the feasibility of forming C-N bonds by coupling CO2 and NH3 over copper catalysts to produce acetamide. nih.gov This approach, if optimized for the synthesis of N,N'-Carbonylbis(acetamide), would represent a significant advancement in green chemistry by utilizing readily available feedstocks. The general trend towards using earth-abundant base metals like iron, cobalt, and copper in carbonylative coupling reactions is also expected to influence future synthetic strategies. researchgate.net
| Catalyst Class | Specific Example/System | Potential Advantage | Reference |
|---|---|---|---|
| Palladium-Based Catalysts | Pd(II)-complexes for reductive carbonylation | High selectivity and efficiency in related acetamide syntheses. | researchgate.net |
| Nickel-Based Catalysts | Ni/N-Heterocyclic Carbene (NHC) systems | Cost-effective, suitable for C(acyl)-N functionalization. | nih.gov |
| Copper-Based Electrocatalysts | Solid copper catalysts for CO2/NH3 coupling | Sustainable route using greenhouse gas (CO2) as a C1 feedstock. | nih.gov |
| Earth-Abundant Metal Catalysts | Fe, Co, Mn-based systems | Low cost and high abundance for carbonylative coupling reactions. | researchgate.net |
Expanded Applications in Diverse Chemical Synthesis Paradigms
N,N'-Carbonylbis(acetamide) is currently recognized as a valuable building block in organic synthesis, particularly for creating heterocyclic compounds and as an intermediate in pharmaceuticals. ontosight.ai Its utility in peptide synthesis and drug design has also been noted. vulcanchem.com Future research is expected to significantly broaden its application scope.
The versatility of acetamide derivatives in interacting with various biological targets suggests that N,N'-Carbonylbis(acetamide) could serve as a scaffold for developing new therapeutic agents. ontosight.ai Its bifunctional nature makes it an attractive candidate for constructing complex molecules, including new classes of antibiotics or enzyme inhibitors. For instance, its core structure could be incorporated into larger frameworks, similar to how N-aryl-alkyl acetamide moieties have been used to create novel ketolides with antibacterial properties. nih.gov The development of stereoselective methods to functionalize N,N'-Carbonylbis(acetamide) could open pathways to a wide array of chiral molecules and drug analogues. uochb.cz
| Application Area | Rationale/Research Direction | Reference |
|---|---|---|
| Pharmaceutical Scaffolding | Utilize the bifunctional core to build novel therapeutic agents with potential antimicrobial or anticancer properties. | ontosight.ai |
| Complex Molecule Synthesis | Serve as a key intermediate for the construction of complex natural products or bioactive molecules. | ontosight.aiuochb.cz |
| Peptide Mimetics | The diacetylurea structure could be used to design and synthesize peptidomimetics with enhanced stability or activity. | vulcanchem.com |
| Ligand Development | Functionalization of the acetamide groups could lead to novel ligands for transition metal catalysis. | nih.gov |
Deeper Mechanistic Insights through Advanced Experimental and Computational Integration
A profound understanding of the reaction mechanisms involving N,N'-Carbonylbis(acetamide) is crucial for optimizing existing transformations and designing new ones. The future of mechanistic studies lies in the synergy between advanced experimental techniques and high-level computational methods. uth.gr
The C(acyl)-N bonds in N,N'-Carbonylbis(acetamide) are typically robust, but transition metal catalysis can enable their cleavage and functionalization. rsc.org Detailed mechanistic investigations, employing techniques such as in situ spectroscopy, kinetic analysis, and crossover experiments, can elucidate the complex pathways of these reactions, including the roles of different metal oxidation states (e.g., Ni(0), Ni(I), Ni(II)). nih.govrsc.org
Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool. researchgate.net DFT calculations can map potential energy surfaces, identify transition states, and explain the regioselectivity and stereoselectivity of reactions. researchgate.net This integrated approach can provide a comprehensive picture of the reaction dynamics, guiding the rational design of more efficient catalysts and reaction conditions for transformations involving N,N'-Carbonylbis(acetamide). nih.govresearchgate.net
Development of Derivatization Strategies for Analytical and Synthetic Purposes
Derivatization is a key technique for both analyzing and synthetically modifying complex molecules. For N,N'-Carbonylbis(acetamide), future research will likely focus on developing tailored derivatization strategies for two primary purposes: enhancing analytical detection and creating new molecular entities.
For analytical purposes, particularly in gas chromatography (GC), derivatization is often necessary to increase the volatility and thermal stability of analytes like amides. Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common method, though amides are known to be less reactive than other functional groups, often requiring optimization of reaction time and temperature. restek.com For liquid chromatography-mass spectrometry (LC-MS), derivatization strategies focus on incorporating a permanently charged or easily ionizable group to improve sensitivity. nih.gov The development of specific and robust derivatization protocols for N,N'-Carbonylbis(acetamide) is essential for accurate quantification in various matrices, for example, as an in-process control during manufacturing. nih.gov
From a synthetic standpoint, derivatization represents a powerful tool for functionalization. By selectively reacting with the N-H protons or other parts of the molecule, a wide range of derivatives can be prepared. These new derivatives could possess unique chemical properties or biological activities, expanding the chemical space accessible from this core structure. nih.gov
| Purpose | Technique | Example Reagent | Key Consideration | Reference |
|---|---|---|---|---|
| Analytical (GC) | Silylation | BSTFA + TMCS (catalyst) | Amide reactivity is lower; requires optimization of conditions (time, temp). Moisture sensitivity. | restek.com |
| Analytical (LC-MS) | Charge-tagging | Girard's reagents, 4-APEBA | Incorporate a charged group to enhance ionization efficiency. | nih.gov |
| Synthetic | Functionalization | Alkylation, Acylation Reagents | Selective reaction at N-H positions to create novel derivatives for various applications. | nih.gov |
Role in Advanced Materials Science Beyond Polymer Precursors
While N,N'-Carbonylbis(acetamide) has been noted as a potential precursor for polymers, its future in materials science extends far beyond this role. ontosight.ai The molecular structure, featuring multiple hydrogen bond donors and acceptors, makes it an excellent candidate for the bottom-up construction of supramolecular assemblies and advanced functional materials. vulcanchem.commacdiarmid.ac.nz
Future research could explore the integration of N,N'-Carbonylbis(acetamide) into metal-organic frameworks (MOFs) or hydrogen-bonded organic frameworks (HOFs). Such materials could be designed for specific applications like gas storage and separation (e.g., CO2 capture) or catalysis. macdiarmid.ac.nz The compound's ability to form ordered structures through hydrogen bonding could also be harnessed in the development of "smart" materials that respond to external stimuli.
Furthermore, by chemically modifying the core structure, new materials with tailored electronic or optical properties could be engineered. tcd.ie This could lead to applications in organic electronics, such as semiconductors or components for data storage, moving far beyond the traditional scope of polymer chemistry and into the realm of high-performance, functional materials. macdiarmid.ac.nzbritannica.com The field of advanced materials is rapidly evolving, and versatile organic building blocks like N,N'-Carbonylbis(acetamide) are poised to play a significant role in its future. jnsam.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N,N'-Carbonylbis(acetamide) and related bis(acetamide) derivatives?
- Methodological Answer : Bis(acetamide) derivatives are typically synthesized via condensation reactions. For example, N-substituted analogs can be prepared by reacting carbonylating agents (e.g., phosgene analogs) with primary amines or acetamide precursors under controlled conditions. Yields and purity depend on solvent selection (e.g., dichloromethane or DMF), temperature (often 0–25°C), and stoichiometric ratios. Characterization relies on NMR to confirm methylene or aromatic proton environments and LC-MS to verify molecular ion peaks .
Q. How can researchers validate the structural integrity of N,N'-Carbonylbis(acetamide) post-synthesis?
- Methodological Answer : Structural validation requires a combination of spectroscopic techniques:
- NMR : Identify peaks corresponding to acetamide protons (e.g., –CH at ~2.1 ppm) and carbonyl-linked groups.
- LC-MS (ESI) : Confirm the molecular ion [M+H] or [M–H] to match theoretical molecular weights.
- Elemental Analysis : Verify C, H, N, and O percentages against calculated values.
Discrepancies in spectral data may indicate impurities or side reactions, necessitating purification via recrystallization or column chromatography .
Q. What solvent systems are compatible with N,N'-Carbonylbis(acetamide) in experimental workflows?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) are ideal due to the compound’s limited solubility in non-polar solvents. Aqueous solubility is generally low, but micellar systems or co-solvents (e.g., ethanol-water mixtures) can enhance dissolution. Stability tests under varying pH (4–9) and temperature (4–60°C) are recommended to avoid decomposition .
Advanced Research Questions
Q. How does N,N'-Carbonylbis(acetamide) interact with lanthanide ions in coordination chemistry?
- Methodological Answer : The carbonyl and amide groups act as bidentate ligands, coordinating with lanthanides (e.g., Eu) through oxygen atoms. Studies using ligands like 2,2'-[2,3-naphthylenebis(oxy)]-bis(acetamide) show enhanced luminescence in europium complexes. Researchers should employ fluorescence spectroscopy to monitor transitions and IR spectroscopy to confirm shifts in C=O stretching frequencies (~1650 cm) upon coordination .
Q. What strategies resolve contradictions in reactivity data for bis(acetamide) derivatives under oxidative conditions?
- Methodological Answer : Discrepancies may arise from competing pathways (e.g., hydrolysis vs. oxidation). Controlled experiments with radical scavengers (e.g., TEMPO) or isotopic labeling (e.g., -HO) can clarify mechanisms. Kinetic studies (UV-Vis monitoring) and DFT calculations further elucidate intermediate stability and transition states .
Q. Can N,N'-Carbonylbis(acetamide) serve as a scaffold for pharmacological agents targeting protein synthesis?
- Methodological Answer : Structural analogs like ISRIB (N,N'-(trans-cyclohexane-1,4-diyl)bis(2-(4-chlorophenoxy)acetamide)) demonstrate efficacy in modulating integrated stress response pathways. To explore this, researchers should:
- Perform molecular docking to assess binding affinity with targets like eIF2B.
- Synthesize derivatives with varied substituents (e.g., halogens, alkyl chains) and evaluate cytotoxicity via MTT assays.
- Validate cellular uptake using fluorescence-tagged analogs .
Q. How do steric and electronic effects influence the reactivity of N,N'-Carbonylbis(acetamide) in cross-coupling reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., –NO) on the acetamide moiety increase electrophilicity, enhancing Suzuki-Miyaura coupling yields. Steric hindrance from bulky substituents (e.g., isopropyl) can be mitigated using Pd-XPhos catalysts. Reaction optimization requires screening bases (KCO vs. CsCO) and solvents (toluene vs. dioxane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
